N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to the fluorophenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Etherification: Formation of the chlorophenoxy linkage.
Amidation: Formation of the propanamide moiety.
Each step would require specific reagents and conditions, such as acids, bases, solvents, and catalysts, to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-fluorophenyl)-2-(4-bromophenoxy)-propanamide
- N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide
Uniqueness
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-chlorophenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-14-8-11(18)4-7-13(14)17/h2-9H,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHWVTGUOWGWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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